molecular formula C22H24N4O B2606621 (E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide CAS No. 885180-88-1

(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide

Cat. No. B2606621
CAS RN: 885180-88-1
M. Wt: 360.461
InChI Key: OLOIMLMWDNCTLN-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a piperazine ring, and a cyano group. These groups could potentially engage in various non-covalent interactions, including pi-stacking and hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyano group, which is a strong electron-withdrawing group. The phenyl and piperazine rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase its polarity, while the phenyl and piperazine rings could contribute to its lipophilicity .

Scientific Research Applications

Anticancer Activity

Benzoxazoles, including this compound, have been investigated for their potential as anticancer agents. Researchers synthesized a novel series of benzoxazoles with piperazine and fluorine moieties attached. These compounds were evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes. Some of the newly synthesized benzoxazoles demonstrated promising anticancer activity, while specific intermediates exhibited lung cancer selectivity at low concentrations, sparing healthy cells .

Acetylcholinesterase Inhibition (Alzheimer’s Disease)

In the quest for Alzheimer’s disease (AD) treatment, scientists designed and synthesized a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives. These compounds were evaluated as acetylcholinesterase inhibitors (AChEIs). Although not directly related to our compound, the study highlights the importance of piperazine-containing structures in drug design for AD therapy .

Other Biological Activities

Benzoxazoles have a broad spectrum of biological activities beyond anticancer effects:

Chemical Structure and Moieties

The compound’s structure consists of a benzoxazole core with a cyano group (C≡N) and a phenethyl group (C₆H₅CH₂CH₂-) attached. The piperazine ring (N-C₄H₈-N) enhances its pharmacological properties, while the fluorine atom (F) contributes to its overall bioactivity .

Future Directions

The potential biological activity of this compound makes it an interesting candidate for further study. Future research could focus on synthesizing this compound, characterizing its physical and chemical properties, and evaluating its biological activity .

properties

IUPAC Name

(E)-2-cyano-N-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c23-17-20(22(27)24-12-11-19-7-3-1-4-8-19)18-25-13-15-26(16-14-25)21-9-5-2-6-10-21/h1-10,18H,11-16H2,(H,24,27)/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIMLMWDNCTLN-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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